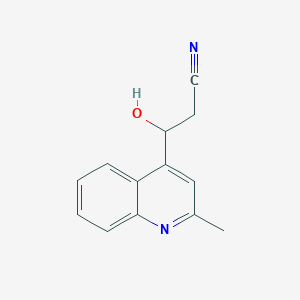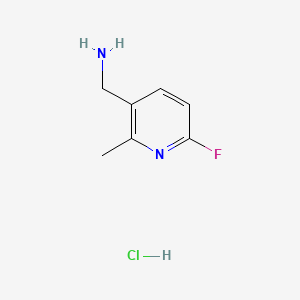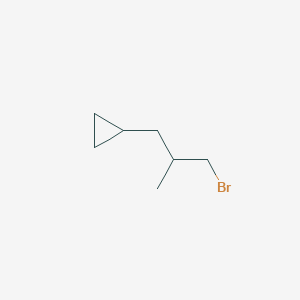
(3-Bromo-2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a 3-bromo-2-methylpropyl group. The presence of the bromine atom and the cyclopropane ring imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methylpropyl)cyclopropane can be achieved through several methods. One common approach involves the α-bromination of carbonyl compounds. For instance, the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) can yield bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or copper(II) bromide as brominating agents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex cyclic structures.
Common Reagents and Conditions:
Bromination: Molecular bromine or copper(II) bromide.
Substitution: Hydroxide ions or other nucleophiles.
Cyclopropanation: Cyanogen bromide (BrCN) and triethylamine (Et3N).
Major Products Formed:
Substitution: Various substituted cyclopropane derivatives.
Elimination: Alkenes such as propene.
Cyclopropanation: Complex cyclic structures.
Scientific Research Applications
(3-Bromo-2-methylpropyl)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylpropyl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These reactions can lead to the formation of various products with different biological and chemical activities.
Comparison with Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Bromocyclopropane: Similar structure but without the methylpropyl group.
Cyclopropylmethyl bromide: Similar structure but with a different substitution pattern.
Uniqueness: (3-Bromo-2-methylpropyl)cyclopropane is unique due to the presence of both the bromine atom and the 2-methylpropyl group on the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(3-bromo-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(5-8)4-7-2-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
AOJARYGVVRZHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)

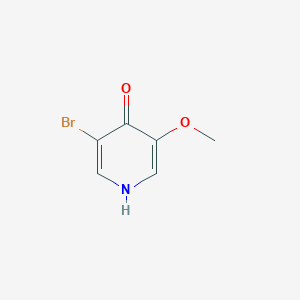


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
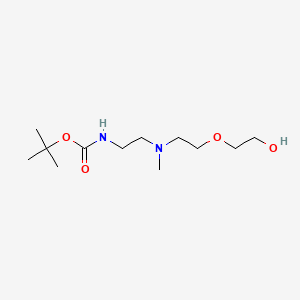

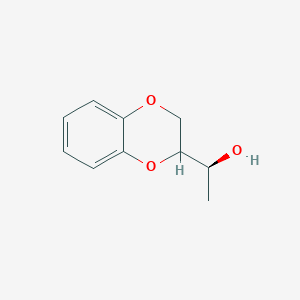

![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
